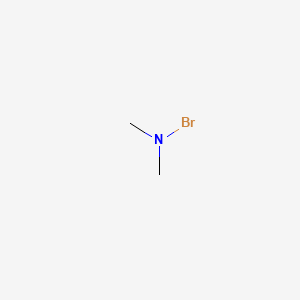
Methanamine, N-bromo-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-bromo-N-methyl-, also known as N-bromo-N-methylmethanamine, is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the nitrogen atom of the methanamine structure. It is a versatile compound with various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanamine, N-bromo-N-methyl-, can be synthesized through the bromination of N-methylmethanamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of Methanamine, N-bromo-N-methyl-, can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-bromo-N-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form N-methylformamide or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylmethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include N-methylhydroxylamine, N-methylalkylamines, and other substituted amines.
Oxidation Reactions: Products include N-methylformamide and other oxidized derivatives.
Reduction Reactions: The primary product is N-methylmethanamine.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-bromo-N-methyl-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various amines and amides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Methanamine, N-bromo-N-methyl-, is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methanamine, N-bromo-N-methyl-, involves the interaction of the bromine atom with nucleophilic sites in target molecules. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
N-bromoethylamine: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.
N-bromopropylamine: Contains a propyl group, which affects its physical and chemical properties compared to Methanamine, N-bromo-N-methyl-.
Uniqueness
Methanamine, N-bromo-N-methyl-, is unique due to the presence of both a bromine atom and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
10218-90-3 |
|---|---|
Molekularformel |
C2H6BrN |
Molekulargewicht |
123.98 g/mol |
IUPAC-Name |
N-bromo-N-methylmethanamine |
InChI |
InChI=1S/C2H6BrN/c1-4(2)3/h1-2H3 |
InChI-Schlüssel |
WISBTQFQQVVPFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


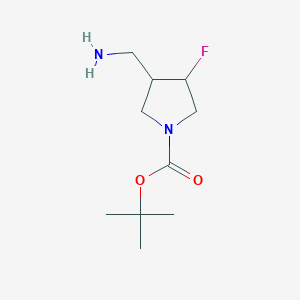
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
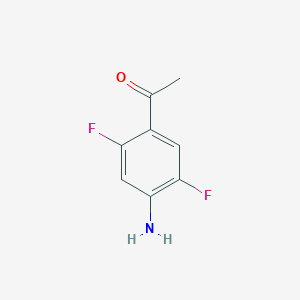
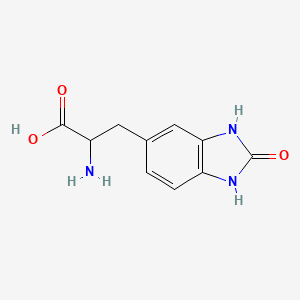
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)

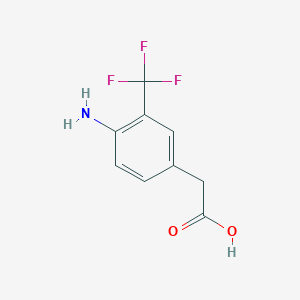
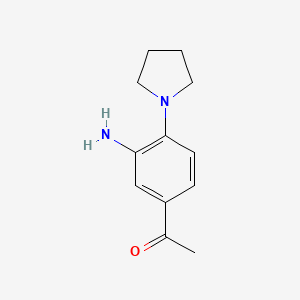
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)
